Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-
CAS No.: 41481-66-7
Cat. No.: VC21206353
Molecular Formula: C18H18O4S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41481-66-7 |
|---|---|
| Molecular Formula | C18H18O4S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol |
| Standard InChI | InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 |
| Standard InChI Key | MTMKZABGIQJAEX-UHFFFAOYSA-N |
| SMILES | C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O |
| Canonical SMILES | C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O |
Introduction
Chemical Identity and Structure
Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- (CAS No. 41481-66-7) is a sulfone derivative characterized by a sulfonyl group connecting two phenolic groups, each bearing a propenyl substituent. This unique structural arrangement contributes to its specialized properties and applications in various fields.
Basic Chemical Information
| Parameter | Value |
|---|---|
| CAS Number | 41481-66-7 |
| Deprecated CAS | 118731-67-2 |
| Molecular Formula | C18H18O4S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol |
| EC Number | 411-570-9 |
| DSSTox Substance ID | DTXSID9047598 |
The compound is also known by several other names including Bis(3-allyl-4-hydroxyphenyl)sulfone, 4,4'-Sulfonylbis[2-(2-propen-1-yl)phenol], 3,3'-Diallyl-4,4'-dihydroxydiphenylsulfone, and 2,2'-diallyl-4,4'-sulfonyldiphenol .
Physical and Chemical Properties
The physical and chemical properties of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- are summarized in the following table:
| Property | Value |
|---|---|
| Physical Appearance | White to Off-White Dry Powder |
| Melting Point | 138.5 °C (in toluene) |
| Boiling Point | 544.5 °C at 760 mmHg |
| Density | 1.253 g/cm³ |
| Flash Point | 283.1 °C |
| Refractive Index | 1.604 |
| Collision Cross Section | 180 Ų [M-H]- |
| Solubility | Sparingly soluble in DMSO, Slightly soluble in Methanol |
| pKa | 7.22±0.20 (Predicted) |
| Storage Temperature | -20°C Freezer |
These properties highlight the compound's stability at room temperature and its suitability for various chemical processes .
Synthesis Methods
Several synthesis methods have been developed for Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-, with evolving techniques aimed at improving yield, reducing environmental impact, and lowering production costs.
Traditional High-Temperature Synthesis
The traditional synthesis method involves the reaction of 4,4'-diallyldiphenylsulfone with heterocyclic compounds and amino compounds under inert gas conditions at elevated temperatures (195-210°C). This process allows for the formation of the desired product with minimal byproducts, leading to high purity and yield.
Catalytic Synthesis Methods
More recent approaches utilize Lewis acid catalysts, which allow the reaction to proceed at lower temperatures:
"In the process of preparing 4,4'-sulfonyl bis [2-(2-propenyl)] phenol, a Lewis acid catalyst is used, so that a high-temperature reaction at 200°C or above can be avoided, safety accidents are greatly reduced, energy is saved, consumption is reduced, and equipment investment is greatly reduced. The catalysts zinc chloride, aluminum trichloride, ferric trichloride and titanium tetrachloride used in the preparation process of the 4,4'-sulfonyl bis [2-(2-propenyl)] phenol are low in cost and convenient to post-treat."
Applications
Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- has several important applications across different industries, leveraging its unique chemical structure and properties.
Polymer Chemistry
This compound plays a crucial role in polymer synthesis, acting as a monomer or co-monomer in the formation of various polymers. The allyl groups readily participate in radical polymerization reactions, leading to the creation of high-molecular-weight polymers. These polymers find applications in materials science, coatings, and adhesives.
Materials Science
In materials science, Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- is utilized in the development of advanced materials for aerospace, automotive, and electronic applications due to its ability to enhance material properties. The compound's thermal stability makes it particularly valuable for applications requiring resistance to high temperatures.
Thermal Applications
The distinct thermal properties of this compound make it suitable for specialized thermal applications. Its high flash point (283.1°C) and melting point (138.5°C) contribute to its stability under elevated temperatures.
Imaging Systems
Chemical Reactions
Understanding the chemical reactivity of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- is essential for its application in various chemical processes.
Oxidation Reactions
The phenolic groups in this compound can be oxidized to quinones under specific conditions, which may be useful in certain chemical transformations.
Substitution Reactions
The allyl groups in Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- can participate in electrophilic substitution reactions, forming various derivatives with potential applications in organic synthesis.
Polymerization Reactions
This compound can act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of the resulting polymers. This makes it valuable in the production of high-performance polymers such as polyether sulfone and polyimide.
Research and Scientific Studies
Research on Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- continues to evolve, with studies focusing on its potential biological activities and comparisons with similar compounds.
Bisphenol Analogue Studies
Due to its structural similarity to bisphenol A (BPA), Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- has been included in systematic reviews of BPA analogues. The National Toxicology Program (NTP) has included this compound in its protocol for systematic review of BPA analogues, which aims to identify potential health effects and biological responses .
Structural and Biological Similarity Analysis
Research efforts include evaluating the structural and biological similarity of this compound to other bisphenol analogues, to BPA itself, and to potent estrogens within the National Toxicology Program's (NTP) Tox21 and U.S. Environmental Protection Agency's (US EPA) ToxCast high throughput screening (HTS) platforms .
Future Perspectives
The continued research into Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- points to several interesting directions for future development and application.
Advanced Materials Development
The unique properties of this compound make it a promising candidate for the development of advanced materials with enhanced thermal and mechanical properties. Further research may reveal new applications in emerging technologies.
Environmentally Friendly Synthesis
The development of environmentally friendly synthesis methods, such as those using biodegradable chelating agents, represents a positive trend in the production of this compound. Future research may focus on further improving the sustainability of its synthesis .
Health and Environmental Impact Assessment
Ongoing evaluation of the potential health and environmental impacts of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- through systematic reviews and high throughput screening will provide valuable information for risk assessment and regulatory decision-making .
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